![molecular formula C17H14N2OS B2694945 3-[2-(Allyloxy)-1-naphthyl]-2-cyano-2-propenethioamide CAS No. 866134-91-0](/img/structure/B2694945.png)

3-[2-(Allyloxy)-1-naphthyl]-2-cyano-2-propenethioamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

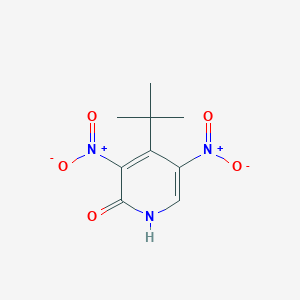

Molecular Structure Analysis

The exact molecular structure of this compound would depend on the specific locations of the functional groups on the molecule . A detailed structure would require either experimental data (such as X-ray crystallography or NMR spectroscopy) or computational modeling.Chemical Reactions Analysis

The reactivity of this compound would be influenced by the various functional groups present . For example, the allyloxy group could participate in reactions typical of alkenes, such as addition or oxidation reactions. The cyano group could undergo reactions like reduction or hydrolysis.Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure . For example, the presence of polar functional groups like cyano and ether could impact its solubility in different solvents. The presence of conjugated systems could influence its UV-Vis absorption spectrum.Wissenschaftliche Forschungsanwendungen

1. Synthesis and Photoreaction Studies

- A study by Vaillard et al. (2004) explored the photostimulated reactions of aryl moieties with suitable double bonds, such as 1-allyloxy-2-bromobenzene, leading to cyclized reduced products. This research contributes to the understanding of reaction mechanisms involving compounds structurally related to 3-[2-(Allyloxy)-1-naphthyl]-2-cyano-2-propenethioamide (Vaillard, Postigo, & Rossi, 2004).

2. Intramolecular Cycloaddition Reactions

- Mathur and Suschitzky (1975) studied the intramolecular cycloadditions of aromatic aldehyde azines, including 2-allyloxy-1-naphthaldehyde azines. This research is relevant to the synthesis and behavior of complex organic compounds similar to the one (Mathur & Suschitzky, 1975).

3. Coenzyme NADH Model Reactions

- Fang et al. (2006) reported on a coenzyme NADH model reaction involving the thermal reaction of ethyl 4-bromo-2-cyano-3-(2-naphthyl)but-2-enoate. This study provides insights into the reaction mechanisms of complex naphthyl-containing compounds (Fang, Liu, Wang, & Ke, 2006).

4. Gold-Catalyzed Furan/yne Cyclizations

- Wang et al. (2012) investigated gold(I)-catalyzed intramolecular cycloisomerization of furan/ynes with allyloxy groups, leading to protected 1-naphthol derivatives. This research contributes to the field of catalysis and organic synthesis, particularly for compounds related to 3-[2-(Allyloxy)-1-naphthyl]-2-cyano-2-propenethioamide (Wang, Chen, Xie, Liu, & Liu, 2012).

5. Antimicrobial Activities of Synthesized Compounds

- Mohamed et al. (2008) explored the antimicrobial activities of synthesized pyridines, oxazines, and thiazoles from 3-aryl-1-(2-naphthyl)-prop-2-en-1-ones. This research could provide a foundation for understanding the biological activities of similar naphthyl-containing compounds (Mohamed, Youssef, Amr, & Kotb, 2008).

6. Application in Histochemical Techniques

- Burstone (1959) discussed new histochemical techniques for demonstrating tissue oxidase, involving complex naphthols. This research could be relevant for understanding how related naphthyl compounds could be used in biological and chemical assays (Burstone, 1959).

Safety And Hazards

Eigenschaften

IUPAC Name |

(E)-2-cyano-3-(2-prop-2-enoxynaphthalen-1-yl)prop-2-enethioamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N2OS/c1-2-9-20-16-8-7-12-5-3-4-6-14(12)15(16)10-13(11-18)17(19)21/h2-8,10H,1,9H2,(H2,19,21)/b13-10+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRDIGYAUKYGRKX-JLHYYAGUSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCOC1=C(C2=CC=CC=C2C=C1)C=C(C#N)C(=S)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=CCOC1=C(C2=CC=CC=C2C=C1)/C=C(\C#N)/C(=S)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[2-(Allyloxy)-1-naphthyl]-2-cyano-2-propenethioamide | |

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}phenyl)-4-methoxybenzenecarboxamide](/img/structure/B2694863.png)

![N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2694867.png)

![Methyl 2-{[2-(2,4-dichlorophenyl)-2-(methoxyimino)ethyl]sulfinyl}benzenecarboxylate](/img/structure/B2694868.png)

![4-chloro-1-(4-fluorophenyl)-3-methyl-N-(thiophen-2-ylmethyl)pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2694873.png)

![1-(3,4-dimethylphenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2694878.png)

![N-[2-(4-methyl-2-pyridin-3-yl-1,3-thiazol-5-yl)ethyl]thiophene-2-sulfonamide](/img/structure/B2694882.png)